4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-20-7-5-17(6-8-20)22(26)24-13-21(19-10-12-27-15-19)25-11-9-16-3-1-2-4-18(16)14-25/h1-8,10,12,15,21H,9,11,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPDCIALRBZELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated precursor.
Formation of the benzamide core: This involves the reaction of a fluoro-substituted benzoyl chloride with the amine group of the tetrahydroisoquinoline-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The fluoro group can influence the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a fluorinated benzamide core with heterocyclic substituents (thiophene and tetrahydroisoquinoline). Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations
Flutolanil’s trifluoromethyl group increases metabolic stability, a feature absent in the target compound but relevant for agrochemical applications .
The tetrahydroisoquinoline moiety is shared with the Enamine Ltd.
Side Chain Modifications: The ethyl linker in the target compound contrasts with the cyclopentane ring in ’s compound, which likely alters conformational flexibility and solubility . Pesticide derivatives (e.g., flutolanil, mepronil) prioritize lipophilic side chains for membrane penetration, whereas the target compound’s polar tetrahydroisoquinoline may favor interactions with protein targets .
These techniques are critical for verifying the thione tautomer stability in similar compounds .
Research Implications and Gaps
- ’s hypocretins) .
- Comparative Pharmacokinetics : Structural analogs like flutolanil and mepronil exhibit agrochemical efficacy, but the target compound’s fluorine and heterocycles may redirect its utility toward therapeutics (e.g., kinase inhibition or GPCR modulation) .
- Synthetic Optimization : ’s protocols for triazole synthesis could be adapted to improve the yield or stability of the target compound’s heterocyclic components .
Biological Activity
4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a fluorine atom, a tetrahydroisoquinoline moiety, and a thiophene group, which may contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C22H21FN2OS
- Molecular Weight : 378.48 g/mol
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom may enhance the compound's binding affinity to receptors, while the tetrahydroisoquinoline and thiophene groups could influence its solubility and overall bioavailability.
Potential Molecular Targets
- Enzymes : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Receptors : It may bind to neurotransmitter receptors or other membrane-bound proteins, influencing signaling pathways.
Biological Activity
Research into the biological activity of this compound has indicated several promising effects:
Anticancer Activity
Studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve:
- Modulation of cell cycle progression.
- Induction of oxidative stress leading to cell death.
Neuroprotective Effects
Given the tetrahydroisoquinoline structure's association with neuroactive properties, this compound may also possess neuroprotective effects. Potential mechanisms include:
- Inhibition of neuroinflammation.
- Protection against excitotoxicity.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | Structure | Anticancer and anti-inflammatory |
| 4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | Structure | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
